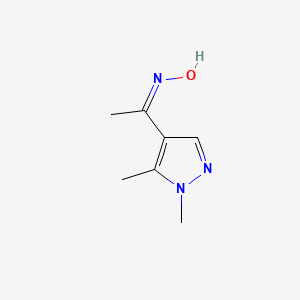
(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with a focus on its anticancer properties and other pharmacological effects.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base. The resulting oxime can be purified through recrystallization or chromatography. The molecular formula is C7H10N2O with a molecular weight of 138.17 g/mol .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines. Specifically, one derivative showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) .
Table 1: Cytotoxicity Data of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis |
| 5-FU | C6 | 8.34 | Chemotherapy |
The mechanism by which these compounds exert their effects includes induction of apoptosis and cell cycle arrest, which are critical for their anticancer activity .
Other Pharmacological Activities
In addition to anticancer effects, pyrazole derivatives have been reported to exhibit antibacterial and anti-inflammatory activities. For example, compounds containing the pyrazole moiety have shown effectiveness against various bacterial strains and have been explored for their potential in treating infections .
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of pyrazole derivatives:
- Anticancer Study : A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity across multiple cancer cell lines, including breast and liver cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively and may serve as lead compounds for further development .
- Antibacterial Activity : Another study assessed the antibacterial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against clinical isolates .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation, such as topoisomerase II and cyclooxygenase .
- Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Eigenschaften
IUPAC Name |
(NZ)-N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4,11H,1-3H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYGHRTVFHGAW-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C(=N\O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














